(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid
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Overview
Description
-(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid (abbreviated as FMAZ) is an azido acid that has been used in a variety of scientific research applications. FMAZ is a unique molecule that has both a carboxylic acid group and an azido group, which makes it a versatile reagent for use in organic synthesis. FMAZ has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as lab experiments.
Scientific Research Applications
- Application : These azides serve as stable coupling agents in peptide synthesis, facilitating the assembly of complex peptide sequences. Researchers use them to link amino acids during solid-phase peptide synthesis, enabling the creation of custom peptides for drug development, proteomics, and bioconjugation studies .
- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins during cell culture or in vivo. Researchers then use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to label these proteins with fluorophores, biotin, or other probes. This technique allows precise visualization and tracking of specific proteins within living cells .
- Application : Incorporating (S)-N-Fmoc-2-(4’-azido)alanine into proteins provides a unique handle for site-specific labeling. By selectively attaching probes or tags to this azido group, scientists can study protein function, folding, and interactions in detail .
- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins or peptides. Upon UV irradiation, the azido group forms a covalent bond with nearby amino acids or ligands, allowing researchers to map protein-protein interactions, ligand binding sites, and protein conformational changes .
- Application : By attaching (S)-N-Fmoc-2-(4’-azido)alanine to drug-loaded nanoparticles, they can achieve site-specific drug release upon UV activation. This approach minimizes off-target effects and enhances therapeutic efficacy .
- Application : Researchers use (S)-N-Fmoc-2-(4’-azido)alanine to label proteins in complex mixtures. After enrichment and mass spectrometry analysis, they identify interacting partners, post-translational modifications, and protein dynamics .
Peptide Synthesis and Coupling Agents
Bioorthogonal Chemistry
Protein Engineering and Site-Specific Labeling
Photocrosslinking Studies
Drug Delivery Systems
Chemical Biology and Proteomics
Mechanism of Action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.
Mode of Action
The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .
properties
IUPAC Name |
(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCLSZPXSHUDT-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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